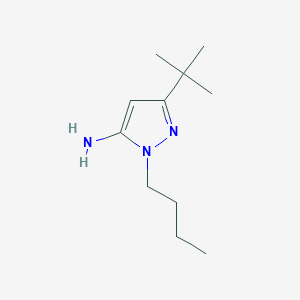
1-(2-Piperidin-1-yl-ethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Piperidin-1-ylethyl)indole is a compound that belongs to the indole family, which is known for its wide range of biological activities. Indoles are significant heterocyclic compounds found in many natural products and synthetic drugs. The structure of 1-(2-piperidin-1-ylethyl)indole consists of an indole ring system attached to a piperidine moiety via an ethyl linker. This unique structure imparts various chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 1-(2-piperidin-1-ylethyl)indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .
Another approach is the Leimgruber-Batcho synthesis, which involves the cyclization of an o-nitrotoluene derivative followed by reduction and cyclization to form the indole ring . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-(2-Piperidin-1-ylethyl)indole undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation or metal hydrides to form dihydroindole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Piperidin-1-ylethyl)indole has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-(2-piperidin-1-ylethyl)indole involves its interaction with specific molecular targets in the body. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmitter levels and potentially affecting mood and behavior . The piperidine moiety may also contribute to the compound’s binding affinity and selectivity for certain targets.
Comparaison Avec Des Composés Similaires
1-(2-Piperidin-1-ylethyl)indole can be compared with other indole derivatives, such as tryptophan, indole-3-acetic acid, and serotonin . These compounds share the indole ring system but differ in their substituents and biological activities. For instance:
Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Serotonin: A neurotransmitter that plays a role in mood regulation.
The uniqueness of 1-(2-piperidin-1-ylethyl)indole lies in its combination of the indole ring with a piperidine moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H20N2 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
1-(2-piperidin-1-ylethyl)indole |
InChI |
InChI=1S/C15H20N2/c1-4-9-16(10-5-1)12-13-17-11-8-14-6-2-3-7-15(14)17/h2-3,6-8,11H,1,4-5,9-10,12-13H2 |
Clé InChI |
MTPXLCUPBLSHQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCN2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


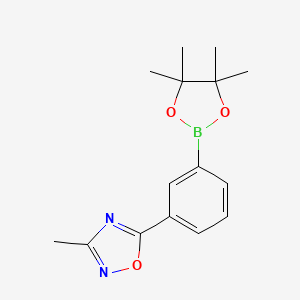
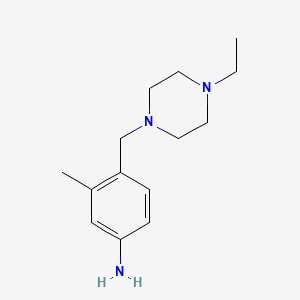

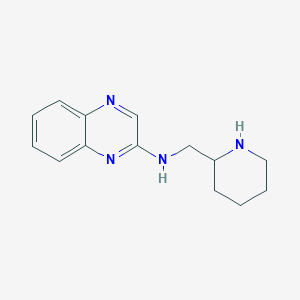
![1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)
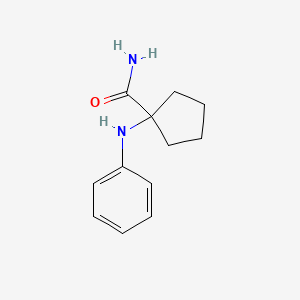

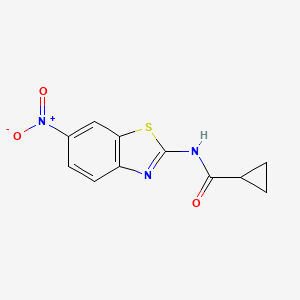
![tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B13883735.png)
![Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13883739.png)
![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13883751.png)
![Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13883755.png)
